N-[(3,5-dichloro-2-hydroxyphenyl)methyl]-3-methyl-5-oxopyrrolidine-3-carboxamide
Description
N-[(3,5-dichloro-2-hydroxyphenyl)methyl]-3-methyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique chemical structure
Properties
IUPAC Name |
N-[(3,5-dichloro-2-hydroxyphenyl)methyl]-3-methyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O3/c1-13(4-10(18)17-6-13)12(20)16-5-7-2-8(14)3-9(15)11(7)19/h2-3,19H,4-6H2,1H3,(H,16,20)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOFWVJEJZDORJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C(=O)NCC2=C(C(=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dichloro-2-hydroxyphenyl)methyl]-3-methyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the 3,5-dichloro-2-hydroxybenzylamine intermediate. This intermediate is then reacted with 3-methyl-5-oxopyrrolidine-3-carboxylic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to maximize yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dichloro-2-hydroxyphenyl)methyl]-3-methyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents such as sodium hydroxide or potassium carbonate are used.
Common Reagents and Conditions
The compound reacts under specific conditions, often requiring controlled temperatures and pH levels. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions might require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohol derivatives.
Scientific Research Applications
N-[(3,5-dichloro-2-hydroxyphenyl)methyl]-3-methyl-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor in certain biochemical pathways.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(3,5-dichloro-2-hydroxyphenyl)methyl]-3-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies have shown that it can modulate the activity of certain enzymes, thereby influencing metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(2,4-dichlorophenoxy)phenol
- 2-Methyltetrahydrofuran
Uniqueness
Compared to similar compounds, N-[(3,5-dichloro-2-hydroxyphenyl)methyl]-3-methyl-5-oxopyrrolidine-3-carboxamide stands out due to its unique chemical structure, which imparts distinct reactivity and biological activity. Its specific arrangement of functional groups allows for targeted interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
